molecular formula C19H22FN3O5S2 B12470141 N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

Cat. No.: B12470141
M. Wt: 455.5 g/mol
InChI Key: XFOVFXFTPQMFHA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a fluorophenyl group, a piperazine ring, and a methanesulfonamide moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with methanesulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 1-(phenylsulfonyl)piperazine-2-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the piperazine ring and methanesulfonamide moiety contribute to its biological activity.

This compound’s versatility and unique properties make it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C19H22FN3O5S2

Molecular Weight

455.5 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C19H22FN3O5S2/c1-29(25,26)23(17-9-7-16(20)8-10-17)15-19(24)21-11-13-22(14-12-21)30(27,28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3

InChI Key

XFOVFXFTPQMFHA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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